N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a 1,3-dioxoisoindolin-2-yl group via an acetamide bridge. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition and CNS-targeted drug development.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-20-17(22)12-3-1-2-4-13(12)18(20)23/h1-6,9H,7-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRVECSZLKJCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on recent research findings, including case studies and experimental data.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.35 g/mol
- IUPAC Name : this compound
The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to an isoindolinone derivative, which may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Lipoxygenases : Some derivatives have shown potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme implicated in inflammatory processes and cancer. These inhibitors may reduce the production of leukotrienes, thus modulating inflammatory responses .
- Anticancer Activity : The compound's structural components suggest it may interfere with cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
A summary of biological activity findings is presented in the following table:
Case Studies
Several case studies have highlighted the compound's biological activity:
- Study on Lipoxygenase Inhibition : A series of isoindolinone derivatives were synthesized and tested for their ability to inhibit 15-lipoxygenase. The results indicated that modifications to the dihydrobenzo[b][1,4]dioxin structure significantly enhanced inhibitory potency .
- Anticancer Efficacy : In a study evaluating various derivatives against breast and lung cancer cell lines, it was found that the presence of the dioxin moiety was crucial for maintaining cytotoxicity. The compound demonstrated significant growth inhibition in both MCF-7 and A549 cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The dihydrobenzo[b][1,4]dioxin moiety is a common structural feature in several bioactive molecules. Below is a comparative analysis of analogs, focusing on structural modifications, synthetic methods, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Research Findings and Trends
Structural-Activity Relationships (SAR): The dihydrobenzo[b][1,4]dioxin core enhances binding to hydrophobic pockets in kinases (e.g., CDK9) and CNS targets . Substitutions on the acetamide nitrogen (e.g., cyclopentylamine in 17a vs. exo-2-aminonorbornane in 17d) modulate selectivity and potency . Heterocyclic appendages (e.g., oxadiazole in , triazole in ) improve metabolic stability and solubility.
Synthetic Efficiency:
- Photomicellar catalysis (e.g., compound 11 ) offers higher yields (88%) compared to traditional methods (e.g., 36–61% for 4f ).
Pharmacological Gaps:
- Despite promising CNS activity in analogs like , short half-lives (e.g., compound requiring optimization) limit therapeutic utility.
Q & A
Basic Research Questions
Q. What are the critical steps and reagents required for synthesizing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and isoindoline derivatives. Key steps include:
- Acylation : Use of acyl chlorides (e.g., chloroacetyl chloride) under basic conditions (e.g., sodium carbonate) to functionalize the benzodioxin moiety .
- Condensation : Reaction with 1,3-dioxoisoindoline derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C to form the acetamide bond .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates and final products .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR to confirm the presence of characteristic signals (e.g., aromatic protons at δ 6.7–7.2 ppm for benzodioxin, and carbonyl peaks at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+ at m/z 395.12) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the primary biological targets or assays for initial pharmacological screening?
- Methodological Answer : Focus on assays aligned with the compound’s structural motifs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) due to the acetamide’s potential as a hydrogen-bond donor .
- Receptor Binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) or nuclear receptors, given the benzodioxin moiety’s similarity to bioactive ligands .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or PARP-1) .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors to prioritize derivatives .
- MD Simulations : Molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- DOE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, temperature, catalyst loading) .
- In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the isoindolinone ring under acidic conditions) .
- Byproduct Analysis : Characterize impurities via LC-MS/MS and adjust protecting groups (e.g., tert-butyl esters) to suppress undesired pathways .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The compound’s flexible acetamide linker and aromatic stacking tendencies often lead to amorphous solids.
- Solutions :
- Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
- Co-crystallize with templating agents (e.g., thiourea derivatives) to stabilize specific conformations .
- Employ synchrotron X-ray diffraction for weakly diffracting crystals .
Q. How does the electronic nature of substituents on the benzodioxin ring influence reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the 6-position increase electrophilicity, facilitating nucleophilic acyl substitutions but may reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy groups enhance π-π stacking in biological targets but may lower oxidative stability .
- Experimental Validation : Compare reaction rates (e.g., Suzuki couplings) using Hammett σ constants to correlate substituent effects .
Research Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
